molecular formula C23H23NO4 B2903843 (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 2460740-06-9

(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B2903843
CAS No.: 2460740-06-9
M. Wt: 377.44
InChI Key: ZJFLLEJOLUIWLE-KXTWHKPSSA-N
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Description

(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[510]octane-8-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications allows researchers to create derivatives that can interact with specific biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases, making them valuable candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure provides rigidity and stability, making it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic core provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparison with Similar Compounds

Similar Compounds

    (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid: shares similarities with other bicyclic compounds such as norbornane derivatives and azabicyclo[2.2.1]heptane derivatives.

    Norbornane derivatives: These compounds have a similar bicyclic structure but lack the fluorenylmethoxycarbonyl group.

    Azabicyclo[2.2.1]heptane derivatives: These compounds also have a bicyclic structure but differ in the arrangement of the rings and the presence of additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a rigid bicyclic core with a fluorenylmethoxycarbonyl group. This combination provides both structural stability and the ability to undergo various chemical modifications, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(1S,7R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21-18-9-11-24(12-10-19(18)21)23(27)28-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,18-21H,9-13H2,(H,25,26)/t18-,19+,21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLLEJOLUIWLE-PMSBKCLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC[C@H]2[C@@H]1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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